4-(Trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

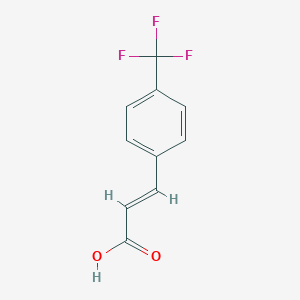

4-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cinnamic acid can be synthesized through several methods. One common approach involves the Heck reaction, where a trifluoromethylated aryl halide reacts with an acrylate in the presence of a palladium catalyst. Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylated aryl boronic acid with an acrylate under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck or Suzuki-Miyaura coupling reactions. These methods are favored due to their high yields and scalability. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Analyse Des Réactions Chimiques

Photodimerization via [2+2] Cycloaddition

4-TFMCA undergoes UV-induced [2+2] cycloaddition in the solid state, forming β-truxinic acid derivatives. This reaction follows topochemical principles, requiring parallel alignment of double bonds within 4.2 Å for reactivity.

Key Findings:

| Reaction Conditions | Product | Conversion/Yield | Source |

|---|---|---|---|

| UV irradiation (KBr pellet, RT) | 4,4′-Ditrifluoromethyl-β-truxinic acid | ~100% conversion |

-

Mechanism : The reaction proceeds via a radical pathway, with the KBr matrix stabilizing the crystal structure to enable near-quantitative dimerization.

-

Structural Analysis : Single-crystal X-ray diffraction confirmed the syn-head-to-head configuration of the photodimer (Fig. 1b in ).

Amidation Reactions

4-TFMCA participates in coupling reactions with amines to form bioactive amides, a key step in pharmaceutical synthesis.

Representative Reaction:

| Reagents/Conditions | Amine | Product Yield | Source |

|---|---|---|---|

| HATU, DIEA, DMF, 0–20°C, N₂ atmosphere | 4-Bromo-2-fluorophenylmethanamine | 91% |

-

Procedure : Activation of the carboxylic acid with HATU enables efficient nucleophilic attack by the amine.

-

Applications : The resulting amides are intermediates in drug development, particularly for kinase inhibitors.

Stability and Phase Behavior

4-TFMCA exhibits reversible temperature-dependent phase transitions:

-

Phase Transition : Reversible structural rearrangement at 132/131 K (cooling/heating).

-

Implications : Phase stability affects reaction kinetics in solid-state photodimerization.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Trifluoromethyl)cinnamic acid is characterized by its phenyl ring connected to a double bond and a carboxylic acid group. The presence of the trifluoromethyl group increases lipophilicity and alters the compound's reactivity, contributing to its stability and resistance to metabolic degradation.

Scientific Research Applications

1. Organic Synthesis

- Role as an Intermediate: this compound serves as a crucial intermediate in synthesizing various organic compounds and pharmaceuticals. Its unique structure allows for the development of complex molecules used in drug formulations and other applications .

2. Pharmaceutical Development

- Bioavailability Enhancement: The trifluoromethyl group enhances the efficacy of drug formulations, improving bioavailability and therapeutic effects. It has been investigated for potential antimicrobial and anti-inflammatory properties, making it a candidate for new drug development .

3. Biological Applications

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Minimum inhibitory concentrations (MICs) indicate effective inhibition of bacterial growth.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | S. aureus |

| 32 | MRSA |

- Anti-inflammatory Effects: The compound modulates the activity of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses. It has shown potential in treating conditions characterized by excessive inflammation.

4. Agricultural Applications

- Agrochemicals: this compound is utilized in developing agrochemicals, particularly herbicides and fungicides. Its properties contribute to more effective crop protection solutions .

5. Material Science

- Polymers and Coatings: The compound is incorporated into polymers and coatings, enhancing chemical resistance and durability, making it suitable for various industrial applications .

Case Studies

1. Antimicrobial Efficacy Study

A comparative study highlighted that among various derivatives, this compound exhibited superior antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

2. Growth Inhibition in Plants

Research focused on the effects of this compound on plant growth revealed its ability to inhibit the growth of Corynebacterium campestris, indicating its potential application as an herbicide or plant growth regulator.

3. Gastric Protection Studies

In animal studies assessing the protective effects against gastric lesions, derivatives of cinnamic acids, including those containing the trifluoromethyl group, demonstrated significant inhibition of gastric damage compared to control groups .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)cinnamic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)cinnamic acid can be compared with other similar compounds such as:

- 3-(Trifluoromethyl)cinnamic acid

- 4-Fluorocinnamic acid

- 4-Chlorocinnamic acid

- 4-Nitrocinnamic acid

Uniqueness:

- The presence of the trifluoromethyl group at the para position enhances its lipophilicity and metabolic stability compared to other cinnamic acid derivatives .

- It exhibits unique reactivity patterns in substitution and coupling reactions due to the electron-withdrawing nature of the trifluoromethyl group .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Activité Biologique

4-(Trifluoromethyl)cinnamic acid (4-TFCA) is a derivative of cinnamic acid characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article synthesizes current research findings on the biological activity of 4-TFCA, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-TFCA has the following chemical structure:

The trifluoromethyl group (-CF3) significantly influences its electronic properties, enhancing lipophilicity and potentially modulating biological interactions.

Biological Activities

1. Anti-Inflammatory Activity

Research indicates that 4-TFCA exhibits notable anti-inflammatory effects. A study demonstrated that certain cinnamic acid derivatives, including 4-TFCA, inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The inhibition was associated with a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Table 1: Inhibition of Pro-inflammatory Cytokines by 4-TFCA

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 45 ± 5 | 40 ± 7 |

2. Antioxidant Activity

4-TFCA has also been evaluated for its antioxidant potential. In various assays, including DPPH radical scavenging and ABTS assays, it demonstrated significant radical scavenging activity. The presence of the trifluoromethyl group enhances electron donation capacity, contributing to its antioxidant profile .

3. Anticancer Properties

The anticancer potential of 4-TFCA has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins. For instance, in human breast cancer cell lines, treatment with 4-TFCA resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 |

| HeLa (Cervical Cancer) | 20 ± 3 |

| A549 (Lung Cancer) | 18 ± 1 |

Structure-Activity Relationship (SAR)

The biological activity of cinnamic acid derivatives is heavily influenced by their structural features. The presence and position of substituents on the phenyl ring play crucial roles in modulating their activity:

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing capacity, which can increase anti-inflammatory and anticancer activities.

- Substituent Positioning : The position of substituents (ortho, meta, para) affects the compound's interaction with biological targets such as enzymes or receptors .

Case Studies

Case Study 1: Gastric Protection

A study investigated the protective effects of several cinnamic acid derivatives against gastric lesions induced by ethanol and hydrochloric acid. The results showed that trans-4-(trifluoromethyl)cinnamic acid significantly reduced gastric lesion indices compared to controls, demonstrating its potential as a gastroprotective agent .

Case Study 2: Photodimerization Potential

Research into the photodimerization of trans-4-(trifluoromethyl)cinnamic acid revealed that it can undergo [2+2] cycloaddition reactions under UV light, which may have implications for its use in photopolymerizable materials . This property could be leveraged in developing novel therapeutic agents or materials.

Propriétés

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMAUMHJREENI-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224492 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-92-5, 2062-26-2 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of 4-(Trifluoromethyl)cinnamic acid contribute to its inhibitory activity against parasitic weeds like Cuscuta campestris?

A1: Research indicates that the presence of a methyl ester group significantly enhances the inhibitory activity of this compound against Cuscuta campestris. [] This suggests that modifications to the carboxylic acid moiety can greatly influence its efficacy. Additionally, halogen substitutions on the aromatic ring, such as chlorine or bromine, also demonstrate increased activity. []

Q2: How does this compound impact the stability of colloidal quantum dot infrared photodetectors?

A2: When used as a ligand for the electron-transport layer (ETL) in colloidal quantum dot infrared photodetectors, this compound significantly improves device stability. Its strong binding to the quantum dots enhances passivation compared to weakly bound ligands like tetrabutylammonium iodide (TBAI). This leads to suppressed bias-induced ion migration within the ETL and a 50-fold increase in operating stability compared to TBAI-based devices. []

Q3: Does this compound exhibit any antifungal activity?

A3: While not extensively studied for antifungal properties, derivatives of this compound, specifically those incorporating a 1H-1,2,4-triazol-1-yl moiety, have shown promise as orally active antifungal agents. [] This suggests potential for further exploration of this compound and its analogs in antifungal drug development.

Q4: What is known about the solid-state behavior of this compound?

A4: this compound undergoes a fully reversible temperature-induced phase transition around 132 K. [] This transition involves a quadrupling of the unit cell volume and an increase in the number of molecules per unit cell from 2 to 8. This behavior is attributed to changes in the hydrogen bonding network and C–H⋯O interactions within the crystal structure. [] Additionally, the compound can undergo solid-state [2+2] photodimerization, leading to the formation of a cyclobutane ring system. This reaction disrupts the crystal structure, resulting in an amorphous product. []

Q5: Have any computational studies been conducted on this compound?

A5: While specific details are limited, research suggests that quantum chemical calculations, molecular docking studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed on this compound. [] These studies likely provide insights into its electronic structure, potential binding interactions with biological targets, and pharmacokinetic properties.

Q6: Are there any known safety concerns associated with this compound?

A6: While detailed toxicological data is not extensively available in the provided research, preliminary in vitro cytotoxicity screening on human monocytic leukemia THP-1 cells suggests that some derivatives of this compound may exhibit cytotoxicity. [] This highlights the need for further investigation into the safety profile of this compound and its analogs, especially when considering potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.